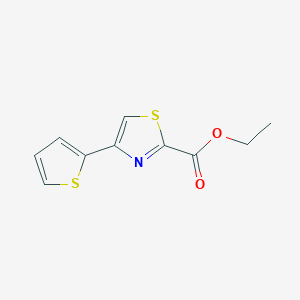

Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-thiophen-2-yl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S2/c1-2-13-10(12)9-11-7(6-15-9)8-4-3-5-14-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUQSDQIGQHMJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269709 | |

| Record name | Ethyl 4-(2-thienyl)-2-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31877-32-4 | |

| Record name | Ethyl 4-(2-thienyl)-2-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31877-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(2-thienyl)-2-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 4 Thiophen 2 Yl Thiazole 2 Carboxylate and Analogues

Strategic Approaches to Thiazole (B1198619) Ring Formation

The construction of the thiazole core is a pivotal step in the synthesis of Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate. Various methods have been developed for thiazole ring formation, with the Hantzsch synthesis being a classic and versatile approach. Modern techniques, such as microwave-assisted synthesis, offer significant advantages in terms of reaction times and yields.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis, first reported in 1887, remains a widely used method for the preparation of thiazole derivatives. synarchive.com The classical approach involves the condensation of an α-haloketone with a thioamide. synarchive.com For the synthesis of this compound, a plausible Hantzsch approach would involve the reaction of ethyl 2-chloro-3-oxo-3-(thiophen-2-yl)propanoate with a suitable thioamide, such as thioformamide, to introduce the C2-unsubstituted thiazole ring, which could then be carboxylated. Alternatively, and more directly, the reaction of an α-halo-β-ketoester with a thiophene-derived thioamide can be envisioned.

While a direct one-step synthesis of the title compound via the Hantzsch reaction is not extensively documented, the synthesis of analogous 2,4-disubstituted thiazoles is well-established. For instance, the reaction of 2-bromo-1-(thiophen-2-yl)ethanone with various thioamides leads to the formation of 2-substituted-4-(thiophen-2-yl)thiazoles in good yields. nih.gov

A general representation of the Hantzsch synthesis for a 4-(thiophen-2-yl)thiazole derivative is depicted below:

Scheme 1: General Hantzsch Thiazole Synthesis

| Reactant A | Reactant B | Product | Reference |

| 2-bromo-1-(thiophen-2-yl)ethanone | Thioamide | 2-Alkyl/Aryl-4-(thiophen-2-yl)thiazole | nih.gov |

| Ethyl bromopyruvate | Thioformamide | Ethyl thiazole-4-carboxylate | nih.gov |

Microwave-Assisted Synthetic Protocols for Thiazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rjpbcs.com The synthesis of thiazole derivatives, including those bearing thiophene (B33073) moieties, has been shown to benefit significantly from microwave irradiation. nih.govpharmaguideline.com

For example, the synthesis of ethyl 2-[2-substituted-4-(thiophenyl)thiazol-5-yl]acetates has been efficiently achieved through microwave-assisted condensation of substituted phenylthioureas or araldehydethiosemicarbazones with a bromo ester in PEG-400. pharmaguideline.com This highlights the utility of microwave energy in promoting the key bond-forming reactions for the assembly of complex thiazole systems.

A study on the microwave-assisted synthesis of 2-amino-5-aryl thiazoles from substituted acetophenones and thiourea (B124793) under solvent-free conditions demonstrated a significant reduction in reaction time from 8 hours (conventional heating) to 10-15 minutes (microwave irradiation), with improved yields. rjpbcs.com

| Reaction | Conventional Method | Microwave Method | Reference |

| Synthesis of 2-Amino-5-aryl thiazole | 8 hours, lower yield | 10-15 minutes, higher yield | rjpbcs.com |

| Synthesis of Ethyl 2-[2-substituted-4-(thiophenyl)thiazol-5-yl]acetates | Not reported | Efficient synthesis | pharmaguideline.com |

Integration of the Thiophene Moiety

The introduction of the thiophene ring at the C4-position of the thiazole is a key structural feature of the target molecule. This can be achieved either by starting with a thiophene-containing building block in the thiazole ring synthesis or by coupling the thiophene moiety to a pre-formed thiazole core.

Reaction Pathways for Coupling Thiophene with the Thiazole Core

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for the formation of C-C bonds between aromatic and heteroaromatic rings. nih.gov This methodology can be applied to couple a thiophene unit to a thiazole ring. A common strategy involves the reaction of a halogenated thiazole with a thiophene boronic acid or its pinacol (B44631) ester derivative. researchgate.net

For the synthesis of this compound, a plausible route would involve the Suzuki coupling of ethyl 4-bromothiazole-2-carboxylate with thiophene-2-boronic acid. While the direct application to this specific substrate is not detailed in the readily available literature, the Suzuki coupling of 2-bromothiophene (B119243) with various arylboronic acids is a well-established transformation. researchgate.net

A study on the synthesis of thiophene-based materials utilized Suzuki-Miyaura coupling between 2-thiopheneboronic acid pinacol ester and various brominated aromatic compounds, achieving high yields. nih.gov This demonstrates the feasibility of such a coupling strategy.

Scheme 2: Suzuki-Miyaura Coupling for Thiophene Integration

| Thiazole Substrate | Thiophene Reagent | Catalyst/Conditions | Product | Reference |

| 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole | Phenylboronic acid | Pd(II)-complex, Cs2CO3, DMF, Microwave | 4-(5-phenylthiophen-2-yl)-2-methyl-1,3-thiazole | researchgate.net |

| 2,5-dibromothiophene | Thiophene boronic acid | Pd catalyst | Terthiophene | nih.gov |

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. asianpubs.org Several MCRs have been developed for the synthesis of thiazole derivatives.

A one-pot, three-component reaction of phenacyl bromide, thiosemicarbazide, and ethyl acetoacetate (B1235776) has been reported for the synthesis of 2-pyrazolyl-4-aryl-thiazoles. google.com While this specific MCR does not yield the target compound, it illustrates the potential of MCRs in constructing substituted thiazole rings in a single step from readily available starting materials. The development of a specific MCR for this compound would likely involve a thiophene-containing starting material.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| Phenacyl bromide | Thiosemicarbazide | Ethyl acetoacetate | 2-Pyrazolyl-4-aryl-thiazole | google.com |

| Amine | Carbonyl compound | Mercapto carboxylic acid | Thiazolidin-4-one | asianpubs.org |

Functional Group Interconversions and Derivatization Strategies of the Ester Moiety

The ethyl ester group in this compound is a versatile handle for further functionalization, allowing for the synthesis of a variety of derivatives with potentially different physicochemical and biological properties. Common transformations of the ester group include hydrolysis to the carboxylic acid, amidation to form amides, and reduction to the corresponding alcohol.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid, under either acidic or basic conditions. nih.govbeilstein-journals.org Basic hydrolysis is typically achieved using an aqueous solution of a base such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidification.

Amidation: The ester can be converted to an amide by reaction with an amine. This can be achieved directly by heating the ester with the amine, although this often requires harsh conditions. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or by converting the carboxylic acid to a more reactive species like an acyl chloride. nih.govlibretexts.org

Reduction: The ester group can be reduced to a primary alcohol, [4-(thiophen-2-yl)thiazol-2-yl]methanol, using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran.

These transformations are fundamental in organic synthesis and allow for the diversification of the lead compound into a library of derivatives for further investigation.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | 1. NaOH (aq), Heat2. H3O+ | 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid |

| Amidation (via carboxylic acid) | 1. Hydrolysis2. Amine, EDC, HOBt | N-Substituted-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide |

| Reduction | LiAlH4, THF | [4-(Thiophen-2-yl)thiazol-2-yl]methanol |

Hydrazinolysis of the Ethyl Ester Group

The ethyl ester functional group in this compound is a versatile handle for further molecular elaboration. One common and important transformation is its conversion to a carbohydrazide (B1668358) derivative through hydrazinolysis. This reaction is typically achieved by treating the ethyl ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol, under reflux conditions.

The resulting product, 4-(thiophen-2-yl)thiazole-2-carbohydrazide, is a key intermediate for the synthesis of a variety of other heterocyclic systems and derivatives. The general reaction scheme for the hydrazinolysis is presented below:

Table 1: Reaction Conditions for Hydrazinolysis

| Reactant | Reagent | Solvent | Condition | Product |

| This compound | Hydrazine hydrate (NH₂NH₂·H₂O) | Ethanol | Reflux | 4-(thiophen-2-yl)thiazole-2-carbohydrazide |

Further Chemical Modifications at the Ester and Thiophene/Thiazole Positions

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. These modifications can be targeted at the ethyl ester group, the thiophene ring, or the thiazole ring.

Modifications of the Ethyl Ester Group:

Beyond hydrazinolysis, the ethyl ester can undergo other classical transformations. For instance, amidation can be achieved by reacting the ester with various primary or secondary amines, often catalyzed by reagents like titanium(IV) isopropoxide or via the formation of an acyl chloride intermediate. This allows for the introduction of a wide range of substituents at this position.

Modifications of the Thiophene Ring:

The thiophene ring is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing thiazole substituent. Due to the electron-rich nature of the thiophene ring, reactions such as halogenation can proceed under relatively mild conditions. For example, bromination of a similar (thiophenyl)thiazole derivative has been shown to occur at the 5-position of the thiophene ring. Nitration of thiophenes typically requires milder conditions than those used for benzene (B151609) to avoid degradation of the ring.

A notable reaction is the "halogen dance," a base-induced migration of a halogen atom. In a study on a related 2-(thiophen-2-yl)thiazole system, a halogen atom was observed to migrate from the thiazole ring to the thiophene ring upon treatment with a strong base. jst.go.jpresearchgate.net

Modifications of the Thiazole Ring:

The thiazole ring exhibits its own distinct reactivity. The C2 position is generally electron-deficient and can be susceptible to nucleophilic attack, although this often requires activation of the ring. pharmaguideline.com In contrast, electrophilic substitution on the thiazole ring is less facile than on the thiophene ring and typically occurs at the C5 position if it is unsubstituted. pharmaguideline.com

Table 2: Examples of Chemical Modifications

| Reaction Type | Reagents and Conditions | Position of Modification | Product Type |

| Amidation | Amine, Catalyst (e.g., Ti(OPr)₄) | Ester | N-substituted-4-(thiophen-2-yl)thiazole-2-carboxamide |

| Bromination | N-Bromosuccinimide (NBS) | Thiophene C5 | Ethyl 4-(5-bromothiophen-2-yl)thiazole-2-carboxylate |

| Nitration | HNO₃ / Acetic Anhydride | Thiophene C5 | Ethyl 4-(5-nitrothiophen-2-yl)thiazole-2-carboxylate |

Synthesis of Key Precursor Compounds and Intermediates

The construction of the this compound core is typically achieved through the Hantzsch thiazole synthesis. This well-established method involves the condensation of a thioamide with an α-halocarbonyl compound. In this case, the key precursors are thiophene-2-carbothioamide (B153584) and an ethyl 2-halo-3-oxobutanoate derivative.

Synthesis of Thiophene-2-carbothioamide:

Thiophene-2-carbothioamide can be prepared from the corresponding thiophene-2-carboxamide by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. The carboxamide itself is readily accessible from thiophene-2-carboxylic acid or its derivatives.

Synthesis of Ethyl 2-chloro-3-oxobutanoate:

Ethyl 2-chloro-3-oxobutanoate is a key α-haloketone intermediate. It can be synthesized by the chlorination of ethyl acetoacetate. Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂). The reaction is typically carried out at low temperatures to control selectivity.

The Hantzsch synthesis then proceeds by reacting thiophene-2-carbothioamide with ethyl 2-chloro-3-oxobutanoate, usually in a solvent like ethanol, to yield the target this compound.

Table 3: Key Precursors and their Synthesis

| Precursor | Starting Material | Key Reagents |

| Thiophene-2-carbothioamide | Thiophene-2-carboxamide | Lawesson's reagent or P₂S₅ |

| Ethyl 2-chloro-3-oxobutanoate | Ethyl acetoacetate | Sulfuryl chloride (SO₂Cl₂) |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of an organic molecule.

¹H NMR: This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected spectrum would show distinct signals for the protons on the thiophene (B33073) ring, the thiazole (B1198619) ring, and the ethyl ester group. The splitting patterns (singlet, doublet, triplet, etc.) would help to establish the connectivity of the protons.

¹³C NMR: This analysis would identify all the unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (e.g., aromatic, ester carbonyl, aliphatic).

A detailed interpretation of chemical shifts, coupling constants, and peak integrations would be necessary to confirm the connectivity of the atoms in Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Thiazole-H | 8.0 - 8.5 | s | - |

| Thiophene-H | 7.0 - 7.8 | m | - |

| -OCH₂CH₃ | 4.2 - 4.5 | q | 7.1 |

| -OCH₂CH₃ | 1.2 - 1.5 | t | 7.1 |

Note: This is a predicted table based on general chemical shift values for similar functional groups and heterocyclic systems. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 160 - 165 |

| Thiazole-C2 | 165 - 170 |

| Thiazole-C4 | 145 - 150 |

| Thiazole-C5 | 115 - 120 |

| Thiophene-C | 125 - 140 |

| -OCH₂CH₃ | 60 - 65 |

| -OCH₂CH₃ | 14 - 15 |

Note: This is a predicted table based on general chemical shift values. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O of the ester, C=N and C=C bonds of the thiazole and thiophene rings, and C-O and C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | 1710 - 1730 | Strong |

| C=N (Thiazole) | 1600 - 1650 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O (Ester) | 1200 - 1300 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | 2850 - 3000 | Medium to Weak |

Note: This table presents expected ranges for IR absorption bands. Specific values would be determined experimentally.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (C₁₀H₉NO₂S₂), the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation pattern would show characteristic losses of fragments such as the ethyl group (-C₂H₅) or the ethoxycarbonyl group (-COOC₂H₅), which would further support the proposed structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Fragment |

| 255 | [M]⁺ (Molecular Ion) |

| 226 | [M - C₂H₅]⁺ |

| 182 | [M - COOC₂H₅]⁺ |

| 154 | [Thiophen-thiazole]⁺ |

| 83 | [Thiophene]⁺ |

Note: This table shows potential fragments based on the structure. The relative intensities of these fragments would be determined from the actual mass spectrum.

In Vitro and in Silico Exploration of Biological Activities and Mechanistic Insights

Enzyme Inhibition Profiling

The ability of the thiophene-thiazole scaffold to interact with and inhibit various enzymes is a central theme in its biological evaluation. Studies have targeted enzymes crucial in inflammation and microbial replication, as well as those involved in cell cycle regulation.

Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (5-LOX) Inhibition

While direct inhibitory data for Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate is not extensively documented, research on structurally similar compounds provides significant insights. A study on a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives demonstrated the anti-inflammatory potential of the thiophene-thiazole core structure. These compounds were evaluated for their ability to inhibit cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), enzymes pivotal to the inflammatory cascade.

Two derivatives, in particular, showed noteworthy dual inhibitory activity against both COX and 5-LOX pathways. The findings indicate that the thiophene-thiazole scaffold can be a promising foundation for the development of anti-inflammatory agents.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |

|---|---|---|---|

| Derivative 5d | 15.12 | 6.18 | 23.08 |

| Derivative 5e | 27.34 | 8.12 | 38.46 |

| Aspirin (Standard) | 1.12 | - | - |

| Celecoxib (Standard) | - | 0.05 | - |

| Zileuton (Standard) | - | - | 11.00 |

DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition

The potential of thiophene-thiazole compounds as antimicrobial agents has been explored by targeting essential bacterial enzymes like DNA gyrase and Dihydrofolate Reductase (DHFR). Thiazole-containing compounds have been identified as having an inhibitory effect on the ATP-binding site of DNA gyrase B. The thiophene (B33073) moiety itself is a core skeleton in various established antibiotics.

However, in the context of DHFR inhibition, specific structural features appear to be critical. A study on thiophenyl-pyrazolyl-thiazole hybrids revealed that the introduction of an ethyl carboxylate group onto the thiazole (B1198619) ring, a key feature of this compound, led to a two-fold decline in antibacterial efficacy against Bacillus subtilis. nih.gov This suggests that while the broader scaffold is promising, the specific substitution in the target compound may not be optimal for DHFR inhibition.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a well-established strategy in cancer therapy. nih.govjst.go.jp The thiazole scaffold is recognized as a viable starting point for the design of CDK2 inhibitors. nih.govtechnologynetworks.com Numerous studies on diverse thiazole derivatives have demonstrated potent inhibitory activity against the CDK2/cyclin A2 and CDK2/cyclin E complexes. nih.govtechnologynetworks.comtechnologynetworks.com

For instance, a series of novel thiazolone and fused thiazolthione derivatives exhibited potent CDK2/cyclin A2 inhibition with IC₅₀ values ranging from 105.39 to 742.78 nM. nih.govjst.go.jp Another study on thiazole-linked phenylsulfone derivatives identified compounds with CDK2 inhibitory IC₅₀ values comparable to the reference drug Roscovitine. tandfonline.com Although direct testing of this compound has not been reported, the consistent activity of various thiazole-containing molecules highlights the potential of this chemical class as a source of CDK2 inhibitors. nih.govtechnologynetworks.comtandfonline.com

Antiproliferative and Antitumor Research (In Vitro Cell Line Studies)

The cytotoxic potential of the thiophene-thiazole scaffold has been evaluated against a panel of human cancer cell lines, revealing a spectrum of activity that is highly dependent on the specific substitutions on the core structure.

Cytotoxicity against Various Cancer Cell Lines (e.g., HepG-2, MCF-7, PC-3, HCT-116, A549)

Derivatives of the thiophene-thiazole framework have shown significant antiproliferative effects. For example, certain thiazole-linked phenylsulfone compounds demonstrated high potency against the hepatocellular carcinoma cell line (HepG-2), with one derivative (11b) showing an IC₅₀ of 0.11 µM, which was more active than the standard drug doxorubicin (B1662922) (IC₅₀ = 0.12 µM). tandfonline.com The same compound was nearly as effective as doxorubicin against the breast adenocarcinoma cell line (MCF-7). tandfonline.com

Furthermore, studies on other related structures have confirmed cytotoxic activity against lung cancer (A549), colon cancer (HCT-116), and prostate cancer (PC-3) cell lines. tandfonline.com For instance, a series of 2-(1-(4-methoxyphenyl)-2-(phenylsulfonyl)ethylidene)hydrazineylidene)-2,5-dihydrothiazoles showed notable activity against PC-3 cells. tandfonline.com This body of evidence suggests that the thiophene-thiazole scaffold is a promising template for the development of novel anticancer agents.

| Compound Series | HepG-2 | MCF-7 | PC-3 | Reference Drug (IC₅₀ µM) |

|---|---|---|---|---|

| Thiazole-linked Phenylsulfones (e.g., 11b) | 0.11 | 0.245 | - | Doxorubicin (0.12, 0.246) |

| Thiazole-linked Phenylsulfones (e.g., 11d) | - | - | 0.23 | Doxorubicin (0.29) |

Cellular Mechanistic Studies (e.g., Cell Cycle Phase Distribution, Apoptosis Induction via Caspase Activation)

Investigations into the mechanisms underlying the anticancer activity of thiazole derivatives point towards the induction of apoptosis and interference with the cell cycle. Flow cytometry analysis of MCF-7 breast cancer cells treated with certain thiazolone derivatives revealed cell cycle arrest at the Pre-G1/G2-M phases. nih.gov This cell cycle blockade was accompanied by the induction of apoptosis, which was reinforced by the activation of caspase-7. nih.gov

Similarly, a study on a related compound, Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, demonstrated its effectiveness in inducing apoptosis and necrosis in MCF-7 cells. Treatment with this compound led to a significant increase in both early and late apoptotic cell populations compared to untreated controls. These findings suggest that compounds based on the thiophene and thiazole scaffolds may exert their antiproliferative effects by triggering programmed cell death pathways in cancer cells.

Antimicrobial Research (In Vitro Evaluation)

Thiazole-based compounds, particularly those incorporating a thiophene moiety, have been extensively investigated for their antimicrobial properties. Research has demonstrated that derivatives of this compound exhibit promising activity against a variety of pathogenic microorganisms.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have shown notable antibacterial efficacy. For instance, a series of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were synthesized and evaluated for their minimum inhibitory concentration (MIC) against several bacterial strains. The results indicated that certain compounds within this series displayed moderate to good antibacterial activity. cbijournal.com Specifically, compounds with electron-withdrawing substituents on the phenyl ring demonstrated enhanced activity. cbijournal.com

Another study on thiophene-based thiazole derivatives reported moderate antibacterial activity against various pathogens. biointerfaceresearch.com The introduction of different substituents on the thiazole and thiophene rings has been shown to significantly influence the antibacterial spectrum and potency. For example, some novel thiazole clubbed 1,3,4-oxadiazoles exhibited better antibacterial than antifungal activity, with some compounds showing MIC values of 12.5–25 μg/mL against tested strains.

The antibacterial potential of various thiazole derivatives is often compared to standard antibiotics to gauge their efficacy. Studies have shown that some synthesized compounds exhibit activity comparable to or even better than drugs like ampicillin (B1664943) and gentamicin (B1671437) against specific bacterial strains. researchgate.net

| Compound Derivative | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-(N-(4-chlorophenyl)sulfamoyl)thiazole-4-carboxylate | Staphylococcus aureus | 25 | Escherichia coli | 50 | cbijournal.com |

| Ethyl 2-(N-(4-nitrophenyl)sulfamoyl)thiazole-4-carboxylate | Bacillus subtilis | 12.5 | Escherichia coli | 25 | cbijournal.com |

| Thiazole-Hydrazone Conjugate | Staphylococcus aureus | >100 | Escherichia coli | >100 | biointerfaceresearch.com |

Antifungal Activity against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

The antifungal potential of this compound derivatives has also been a subject of investigation. Studies have demonstrated their efficacy against clinically relevant fungal pathogens such as Candida albicans and Aspergillus niger. In the same study of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives, several compounds exhibited promising antifungal activity. cbijournal.com Similar to the antibacterial findings, the nature of the substituent on the phenyl ring played a crucial role in determining the antifungal potency. cbijournal.com

For example, derivatives bearing electron-withdrawing groups showed good activity against Aspergillus niger. cbijournal.com Research on other substituted thiazole derivatives has also highlighted their significant antifungal effects. For instance, a morpholine-containing thiazole derivative showed good antifungal activity against Candida albicans when compared to the standard drug clotrimazole. impactfactor.org

| Compound Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Ethyl 2-(N-(4-bromophenyl)sulfamoyl)thiazole-4-carboxylate | Candida albicans | 50 | cbijournal.com |

| Ethyl 2-(N-(4-fluorophenyl)sulfamoyl)thiazole-4-carboxylate | Aspergillus niger | 25 | cbijournal.com |

| 4-methyl-2-(Morpholine-4yl methyl)-amino-thiazole-carboxylic acid ethyl ester | Candida albicans | Comparable to Clotrimazole | impactfactor.org |

Mechanisms of Antimicrobial Action (e.g., DNA Gyrase inhibition)

A key mechanism through which many thiazole-based antibacterial agents exert their effect is the inhibition of DNA gyrase. als-journal.com This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. nih.gov By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death. nih.gov

Several studies have focused on thiazole derivatives as DNA gyrase inhibitors. For instance, a series of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines were identified as potent DNA gyrase inhibitors, with some compounds exhibiting better inhibitory activity than the standard drug ciprofloxacin. als-journal.com Docking studies have further elucidated the binding interactions of these compounds within the active site of DNA gyrase, supporting this mechanism of action. als-journal.com The thiophene moiety in compounds like this compound is often explored for its potential to enhance binding affinity to the enzyme. nih.gov

| Compound Derivative | Target Enzyme | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 2-(pyridin-2-yl)-N-(4-morpholinophenyl)thiazol-4-amine | DNA Gyrase | 4.28 | als-journal.com |

| 2-(thiophen-2-yl)-N-(4-morpholinophenyl)thiazol-4-amine | DNA Gyrase | 4.11 | als-journal.com |

| Ciprofloxacin (Standard) | DNA Gyrase | 4.32 | als-journal.com |

Antioxidant Activity Assessment (In Vitro Assays)

The potential of thiazole derivatives as antioxidant agents has been explored through various in vitro assays. These compounds are evaluated for their ability to scavenge free radicals and reduce oxidative stress, which is implicated in numerous disease pathologies.

A study on a series of carbazole-based 2,4-disubstituted thiazole derivatives revealed that several of these compounds exhibited higher antioxidant activity than the standard antioxidant Butylated Hydroxytoluene (BHT) in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net Similarly, ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates have been synthesized and evaluated for their antioxidant properties, with some derivatives showing promising free radical scavenging activity. researchgate.netnih.gov

The antioxidant capacity is often quantified by the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the free radicals. Phenolic thiazoles have also been synthesized and have shown significant antioxidant and antiradical activity in various assays, including ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. nih.gov

| Compound Derivative | Antioxidant Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Carbazole based 2,4-disubstituted thiazole (Compound 3a) | DPPH Radical Scavenging | 145.43 | researchgate.net |

| Carbazole based 2,4-disubstituted thiazole (Compound 3b) | DPPH Radical Scavenging | 167.32 | researchgate.net |

| Butylhydroxytoluene (BHT) (Standard) | DPPH Radical Scavenging | 207.45 | researchgate.net |

| Phenolic Thiazole Derivative (Compound 5a) | ABTS Radical Scavenging | Lower than Ascorbic Acid | nih.gov |

Antiviral Activity Exploration (In Vitro Assays)

The exploration of thiazole derivatives for antiviral applications has yielded promising results, particularly against alphaviruses.

Inhibition of Specific Viral Replication

Research has identified 4-substituted-2-thiazole amides as potent inhibitors of the replication of alphaviruses, such as the Chikungunya virus (CHIKV). nih.gov A specific derivative, 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, was found to have an EC₅₀ (half-maximal effective concentration) of 0.6 μM against CHIKV. nih.gov Further structure-activity relationship (SAR) studies led to the discovery of an even more potent inhibitor, N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, which exhibited an EC₉₀ of 0.45 μM and resulted in a significant reduction in viral titer. nih.gov The mechanism of action for these compounds was determined to be the inhibition of viral replication by blocking subgenomic viral RNA translation and the synthesis of structural proteins. nih.gov

Molecular docking studies have also been employed to predict the potential of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates as antiviral agents, with some compounds showing good binding affinities to therapeutic targets of SARS-CoV-2. researchgate.netnih.gov

| Compound Derivative | Virus | EC₅₀ (µM) | Viral Titer Reduction (log) at 10 µM | Reference |

|---|---|---|---|---|

| 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide | Chikungunya virus (CHIKV) | 0.6 | 6.9 | nih.gov |

| N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide | Chikungunya virus (CHIKV) | - (EC₉₀ = 0.45 µM) | 8.7 | nih.gov |

Identification of Viral Targets

Direct experimental or computational studies identifying specific viral targets for this compound are not available in the current body of scientific literature. However, the broader class of thiazole-containing compounds has been the subject of in silico investigations to assess their potential as antiviral agents.

Notably, a number of studies have employed molecular docking simulations to predict the binding affinity of various thiazole derivatives to key viral proteins. For instance, certain ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylate derivatives have been computationally evaluated for their potential to interact with the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.govresearchgate.net These in silico models suggest that the thiazole scaffold can fit into the active sites of viral enzymes, indicating a potential mechanism for viral inhibition. However, it is crucial to emphasize that these are predictive studies on analogous compounds, and no such in silico screening has been reported for this compound itself.

Table 1: In Silico Antiviral-Related Studies on Thiazole Derivatives (Note: This table includes data for related compounds, not this compound, for which specific data is unavailable.)

| Compound Class | Viral Target | Type of Study | Key Finding | Reference |

| Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates | SARS-CoV-2 Mpro | Molecular Docking | Potential binding affinity and inhibition | nih.govresearchgate.net |

This table is for illustrative purposes to show the type of research conducted on related compounds.

Neuropharmacological Research (In Vitro/In Vivo Animal Models)

There is no specific research documenting the anticonvulsant activity of this compound in established animal models of induced convulsions, such as the maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) tests.

The therapeutic potential of the thiazole nucleus in the context of epilepsy has been explored in a variety of other derivatives. nih.govmdpi.combiomedpharmajournal.org These studies often involve the administration of the test compounds to rodents, followed by the induction of seizures through electrical or chemical means to assess the protective effects of the compounds. nih.govmdpi.com The absence of this compound in such screening programs indicates that its neuropharmacological profile in this area remains uncharacterized.

Table 2: Representative Anticonvulsant Screening Models (Note: This table describes general models and not specific results for this compound.)

| Model | Description | Typical Parameters Measured |

| Maximal Electroshock (MES) | Electrically induced tonic-clonic seizures in rodents. | Abolition of the hind limb tonic extensor component. |

| Subcutaneous Pentylenetetrazole (scPTZ) | Chemically induced clonic seizures in rodents. | Failure to observe a clonic seizure for a 5-second period. |

Immunomodulatory Activity (In Vitro)

Direct in vitro studies to determine the immunomodulatory activity of this compound have not been reported. The immunomodulatory potential of a compound is often initially assessed by its effects on immune cells, such as lymphocytes or macrophages, and its ability to alter the production of inflammatory mediators like cytokines and prostaglandins.

Research into structurally related thiophene and thiazole derivatives has suggested that these scaffolds can possess anti-inflammatory properties, which is a component of immunomodulation. frontiersin.org For some of these related compounds, the mechanism of anti-inflammatory action has been linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. frontiersin.org For example, studies on certain 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have demonstrated inhibitory effects on these enzymes in vitro. frontiersin.org However, without specific experimental data, it is not possible to ascertain if this compound possesses similar activities.

Table 3: Common In Vitro Assays for Immunomodulatory and Anti-inflammatory Activity (Note: This table lists general assays and not specific results for this compound.)

| Assay Type | Purpose | Example Measurement |

| Cytokine Production Assays (e.g., ELISA) | To measure the effect of a compound on the production of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines by immune cells. | Concentration of cytokines in cell culture supernatants. |

| Cyclooxygenase (COX) Inhibition Assay | To determine if a compound can inhibit the activity of COX-1 and COX-2 enzymes, which are involved in prostaglandin (B15479496) synthesis. | IC50 value for enzyme inhibition. |

| Lipoxygenase (LOX) Inhibition Assay | To determine if a compound can inhibit the activity of LOX enzymes, which are involved in leukotriene synthesis. | IC50 value for enzyme inhibition. |

Structure Activity Relationship Sar Analysis and Rational Design Principles

Impact of Substituents on Thiazole (B1198619) Ring Positions on Biological Activity

The thiazole ring is a central scaffold in many biologically active compounds, and its substitution pattern is a critical determinant of potency and selectivity. frontiersin.orgglobalresearchonline.net The reactivity of the thiazole ring dictates the possibilities for chemical modification; electrophilic substitution preferentially occurs at the C-5 position, while the C-2 position is more susceptible to nucleophilic substitution. mdpi.com

C-2 Position: The C-2 position is frequently modified to explore its interaction with biological targets. The parent compound features an ethyl carboxylate group at this position. Replacing or modifying this group has profound effects on activity. For instance, in related thiazole structures, the conversion of a C-2 ester to an amide or hydrazone can significantly alter the compound's anticancer or antimicrobial profile. academie-sciences.fracs.org Studies on N-(thiazol-2-yl)-2-thiophene carboxamide derivatives, which are structurally related, have identified them as potent inhibitors of the Abl kinase, highlighting the importance of an amide linkage at C-2 for specific targeted activities.

C-5 Position: While less frequently modified in the context of this specific scaffold, the C-5 position offers another site for structural diversification. Substitution at C-5 can influence the molecule's planarity and steric profile. In studies of other thiazole derivatives, introducing small alkyl or functional groups at C-5 has been shown to fine-tune biological activity. For example, novel derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant antimicrobial and anticancer activities, indicating that substitution at C-5 is a viable strategy for optimization. researchgate.net

Role of the Thiophene (B33073) Moiety and its Substitution Patterns

The thiophene ring is a versatile pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a phenyl ring. researchgate.netnih.gov This substitution can improve physicochemical properties, metabolic stability, and binding affinity. researchgate.net

The presence of the sulfur atom in the thiophene ring provides unique electronic properties and the potential for specific interactions with biological targets, such as hydrogen bonding or metal coordination. nih.gov In the context of 4-(thiophen-2-yl)thiazole derivatives, the thiophene moiety is integral to their biological profile.

Substitution on the thiophene ring itself is a key strategy for modulating activity. For instance, the synthesis and evaluation of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives showed that the presence of a chlorine atom on the thiophene ring yielded potent anti-inflammatory and analgesic agents. frontiersin.orgresearchgate.net This suggests that halogen substitution can enhance binding affinity, potentially through halogen bonding or by altering the electronic distribution of the ring. Similarly, other derivatives, such as those with a 3-bromothiophen-2-yl moiety, have shown significant activity against cancer cell lines, reinforcing the importance of the thiophene substitution pattern. nih.gov

| Compound Scaffold | Thiophene Substituent | Observed Biological Activity | Reference |

|---|---|---|---|

| 4-(Thiophen-2-yl)thiazol-2-amine | 4-Chloro | Potent COX/LOX inhibition (anti-inflammatory) | frontiersin.orgresearchgate.net |

| 2-(hydrazinyl)-4-(4-cyanophenyl)thiazole | 3-Bromo (on a thiophene-methylene at C-2) | High cytotoxicity against HCT-116 cancer cells | nih.gov |

| Pyrazolyl-thiazole hybrids | Unsubstituted Thiophene | Significant antimicrobial and antioxidant activities | nih.gov |

Influence of the Ester Group and its Derivatives

The ethyl carboxylate group at the C-2 position of the parent compound is a significant feature that influences both the pharmacokinetic and pharmacodynamic properties of the molecule. Esters are susceptible to hydrolysis by esterases in the body, which can lead to rapid metabolism and a short duration of action. nih.gov Therefore, modifying this group is a common strategy to improve metabolic stability and potency.

Key derivatives of the ester group include carboxylic acids, amides, and amidines.

Carboxylic Acids: Hydrolysis of the ethyl ester to the corresponding carboxylic acid introduces a negatively charged group at physiological pH. This can alter solubility, cell permeability, and binding interactions with target proteins.

Amides: Replacing the ester linkage with an amide bond is a classic bioisosteric substitution. Amides are generally more resistant to hydrolysis than esters and can act as both hydrogen bond donors and acceptors, potentially forming stronger or additional interactions within a receptor's binding site. Studies on related structures have shown that thiazole-4-carboxamides possess potent anticancer activity. researchgate.net In one study, a 7-epi-goniofufurone mimic with a thiazole-carboxamide function was found to be the most potent antiproliferative compound in its series.

Amidines: Further modification to carboxamidines has been explored for urokinase inhibition, where substituted 4-[2-amino-1,3-thiazolyl]-thiophene-2-carboxamidines demonstrated excellent activity. researchgate.net

Bioisosteres: Other ester bioisosteres, such as 1,2,4-oxadiazoles, have been investigated to create metabolically stable analogs that retain biological activity. nih.gov

| Original Group (at C-2) | Bioisosteric Replacement | Rationale / Advantage | Observed Effect in Analogs | Reference |

|---|---|---|---|---|

| Ethyl Ester (-COOEt) | Carboxamide (-CONH₂) | Increased metabolic stability; H-bond donor/acceptor | Potent antiproliferative and kinase inhibitory activity | researchgate.net |

| Ethyl Ester (-COOEt) | Carboxamidine (-C(=NH)NH₂) | Introduces basic center; different H-bonding pattern | Excellent urokinase inhibition | researchgate.net |

| Ethyl Ester (-COOEt) | 1,2,4-Oxadiazole | Metabolically stable ester mimic | Maintained biological activity of parent ester | nih.gov |

Identification of Key Pharmacophoric Features for Targeted Activities

Based on the SAR analysis, a general pharmacophore model for 4-(thiophen-2-yl)thiazole-2-carboxylate derivatives can be proposed. This model consists of several key features essential for biological activity:

Aromatic Heterocyclic System: The core structure, composed of the linked thiophene and thiazole rings, serves as a rigid scaffold. This unit is crucial for establishing van der Waals and π-π stacking interactions with target receptors. The relative orientation of the two rings appears to be important. nih.gov

Hydrogen Bond Acceptor/Donor at C-2: The group at the C-2 position of the thiazole ring is a critical interaction point. The oxygen of the ester or amide carbonyl acts as a hydrogen bond acceptor. In the case of an amide, the N-H group provides a hydrogen bond donor site, which often leads to enhanced activity.

Substituted Aryl Moiety at C-4: The thiophene ring at the C-4 position is a key recognition element. Substitutions on this ring, particularly with halogens, can significantly increase potency, likely by forming specific interactions or by modifying the electronic nature of the scaffold. frontiersin.org

Design Strategies for Enhanced Potency and Selectivity

Building on the SAR and pharmacophore analysis, several rational design strategies can be employed to optimize the biological profile of Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate analogs:

Substituent Scanning: Systematically introduce a variety of small, electronically diverse substituents (e.g., halogens, methyl, methoxy (B1213986) groups) at available positions on both the thiophene and thiazole rings to probe for additional favorable interactions and to fine-tune the electronic properties of the molecule. frontiersin.org

Bioisosteric Replacement:

Replace the metabolically labile C-2 ester with more stable groups like amides, reverse amides, or heterocycles such as oxadiazoles (B1248032) to improve pharmacokinetic properties and potentially enhance binding. nih.gov

Replace the C-4 thiophene ring with other five- or six-membered heterocycles (e.g., furan, pyridine (B92270), pyrazole) to explore different steric and electronic requirements of the target binding site and to modulate selectivity. nih.gov

Scaffold Hopping and Hybridization: Combine the key pharmacophoric features of the thiophene-thiazole core with fragments from other known active compounds. For example, linking the scaffold to a pyrazoline or pyridine moiety has been shown to produce hybrid molecules with potent anticancer or antimicrobial activities. ijper.org

Conformational Constraint: Introduce substituents or ring systems that restrict the rotation between the thiophene and thiazole rings. This can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity by reducing the entropic penalty of binding.

By applying these strategies, medicinal chemists can systematically evolve the this compound scaffold to develop novel drug candidates with enhanced potency, improved selectivity, and more favorable drug-like properties.

Future Research Directions and Advanced Applications of Ethyl 4 Thiophen 2 Yl Thiazole 2 Carboxylate and Analogues

Development of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of thiazole (B1198619) and thiophene (B33073) derivatives is a well-established field, but future research will increasingly focus on the development of more efficient, cost-effective, and environmentally benign synthetic methodologies. Traditional multi-step syntheses are often plagued by long reaction times, harsh conditions, and the use of hazardous solvents and reagents.

Green chemistry principles offer a framework to overcome these limitations. mdpi.com Methodologies such as microwave-assisted synthesis have already been shown to be effective for analogous structures like ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates, significantly reducing reaction times and improving yields. nih.gov Other promising green approaches include the use of ultrasound, ionic liquids, solvent-free reaction conditions, and the development of heterogeneous catalysts that can be easily recovered and reused. mdpi.com For instance, a concise, two-step protocol for synthesizing ethyl 2-substituted-1,3-thiazole-4-carboxylates has been developed using a hypervalent iodine reagent and solvent-free aminolysis, highlighting a move towards greater efficiency. arkat-usa.org

Table 1: Comparison of Synthetic Approaches for Thiophene-Thiazole Analogues

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Traditional Synthesis | Often involves multiple steps, heating under reflux for extended periods. | Well-established procedures. | arkat-usa.org |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Drastic reduction in reaction time, often cleaner reactions and higher yields. | nih.gov |

| Solvent-Free Aminolysis | Employs a catalyst in the absence of a solvent for the final amidation step. | Reduces solvent waste, simplifies purification. | arkat-usa.org |

| Green Catalysis | Use of environmentally benign catalysts, such as molecular iodine or heterogeneous catalysts. | Avoids toxic heavy metals, allows for catalyst recycling. | mdpi.com |

Advanced Computational Modeling for Predictive Studies and Target Identification

Advanced computational modeling is becoming an indispensable tool in drug discovery and materials science, enabling the rapid screening of virtual libraries and the prediction of molecular properties before synthesis is undertaken. For ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate analogues, in silico techniques are crucial for identifying potential biological targets and understanding structure-activity relationships (SAR).

Molecular docking studies have been successfully used to predict the binding modes of thiophene-thiazole derivatives with biological targets. For example, docking simulations performed on cyclooxygenase-1 (COX-1) and COX-2 enzymes helped to rationalize the anti-inflammatory activity of a series of ethyl 2-[2-(arylhydrazino)-4-(thiophen-2-yl) thiazol-5-yl] acetates. nih.gov Similarly, docking has been used to evaluate the potential of related compounds as antibacterial and antifungal agents by predicting their interactions with microbial enzymes. cbijournal.com Beyond simple docking, quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling can guide the design of new analogues with enhanced potency and selectivity. Furthermore, the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug development to identify candidates with favorable pharmacokinetic profiles. nih.gov

Table 2: Examples of Computational Studies on Thiophene-Thiazole Scaffolds

| Compound Class | Computational Method | Predicted Target/Property | Key Finding | Reference |

|---|---|---|---|---|

| Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates | Molecular Docking | COX-1 and COX-2 | Good correlation between predicted binding in COX-2 and observed anti-inflammatory activity. | nih.gov |

| Thiazole/Thiophene derivatives | Molecular Docking, PASS Prediction | CDK1/CyclinB1, BPTI, Antineoplastic activity | Identified compounds with high binding affinity and predicted antimitotic activity. | nih.gov |

| Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives | Molecular Docking | Bacterial and Fungal Enzymes | Evaluated the mode of action for antimicrobial activity. | cbijournal.com |

| Thiazole carboxamide derivatives | ADME-T Analysis | Pharmacokinetic properties | Estimated ADME-T features to identify candidates suitable for further development. | nih.gov |

Exploration of Polypharmacology and Multi-Target Ligands

The "one molecule, one target" paradigm has been challenged by the understanding that complex diseases like cancer often involve multiple biological pathways. Polypharmacology, the design of single chemical entities that can modulate multiple targets, is an emerging strategy to develop more effective therapeutics with potentially lower risks of drug resistance.

The thiophene-thiazole scaffold is an excellent candidate for the development of multi-target ligands due to its ability to present diverse pharmacophoric features. Research into 3-(thiophen/thiazole-2-ylthio)pyridine derivatives has shown that this class of compounds can act as multi-target anticancer agents. researchgate.net While initially designed as IGF-1R inhibitors, further screening revealed that these compounds exert their anticancer effects by inhibiting a range of other kinases, including FGFR 3, EGFR, JAK, and RON. researchgate.net This discovery validates the potential of the thiophene-thiazole core as a scaffold for designing ligands that can simultaneously address several key signaling nodes in cancer progression. Future research will likely involve systematic screening of this compound analogues against broad panels of kinases and other enzyme families to uncover novel polypharmacological profiles.

Application in Materials Science

Beyond pharmaceuticals, the structural characteristics of the thiophene-thiazole core make it highly attractive for applications in materials science, particularly in the field of organic electronics. Thiazole is an electron-accepting heterocycle, and when combined with electron-donating units like thiophene, it can form molecules with desirable electronic and photophysical properties. semanticscholar.org

Thiazole-based organic semiconductors have been investigated for use in a variety of devices. semanticscholar.org Research has demonstrated the utility of thiophene and thiazole-based building blocks in the synthesis of A-D-A (Acceptor-Donor-Acceptor) type organic semiconducting materials. nih.gov These materials are of interest for applications in:

Organic Field-Effect Transistors (OFETs): As the active channel material for switching and amplification.

Organic Photovoltaic Cells (OPVs): As donor or acceptor materials in the active layer for converting sunlight into electricity.

Organic Light-Emitting Diodes (OLEDs): As host or emissive materials in the light-producing layer.

The planarity, rigidity, and potential for extensive π-conjugation in molecules like this compound are key features that facilitate charge transport, a critical requirement for high-performance organic semiconductors. semanticscholar.org Future work will involve the synthesis and characterization of novel polymers and small molecules based on this scaffold to tune their electronic properties and optimize device performance.

Role as Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific biological target (e.g., a protein) in a cellular or in vivo context. They are powerful tools for dissecting complex biological pathways and validating new drug targets. The development of potent and selective analogues of this compound could provide valuable chemical probes.

A compelling example is the discovery of ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, a structurally related compound, as a potent inducer of Oct3/4 expression. nih.govresearchgate.net Oct3/4 is a master transcription factor that governs the pluripotency of embryonic stem cells. The ability to chemically induce its expression has profound implications for regenerative medicine, particularly for the generation of induced pluripotent stem cells (iPSCs) without the need for viral vectors. nih.gov Small molecules like this thiazole-4-carboxylate derivative serve as invaluable chemical probes to study the intricate molecular mechanisms of cell reprogramming and differentiation. Future research could focus on developing radiolabeled or fluorescently tagged versions of such compounds to visualize target engagement and distribution within cells, further enhancing their utility for biological pathway elucidation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate, and what key intermediates are involved?

- Methodology : The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting ethyl 2-bromoacetate with thiourea derivatives under basic conditions to form the thiazole core, followed by coupling with thiophene precursors. For example, similar thiazole carboxylates are synthesized using ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate as an intermediate, with thiourea and alkyl halides as reagents . Thiophene integration may employ Suzuki-Miyaura cross-coupling or direct substitution reactions, as seen in analogous thiophene-thiazole hybrids .

- Key Intermediates : Ethyl 2-bromoacetate, thiourea derivatives, and functionalized thiophene boronic acids.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, thiazole C-S at ~680 cm⁻¹). H-NMR confirms substituent positioning (e.g., thiophene protons at δ 6.8–7.5 ppm, thiazole protons at δ 7.2–8.1 ppm) .

- Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths and angles. For example, analogous thiazole derivatives show C-S bond lengths of ~1.71 Å and planar thiophene-thiazole systems .

Advanced Research Questions

Q. What strategies optimize yield in multi-step synthesis, particularly regarding regioselectivity challenges?

- Methodology :

- Catalytic Systems : Use Pd(PPh) for Suzuki couplings to enhance thiophene-thiazole linkage efficiency. LiCl catalysis improves imine formation in hydrazine derivatives .

- Reaction Conditions : Elevated temperatures (80–100°C) and anhydrous solvents (e.g., dry DMF) minimize side reactions. For example, yields for similar compounds increased from 50% to 75% under optimized anhydrous conditions .

- Regioselectivity : Steric hindrance from methyl/ethyl groups directs substitution to the 4-position of the thiazole ring, as observed in ethyl 4-methylthiazole-5-carboxylate syntheses .

Q. How can computational methods predict reactivity and guide synthesis?

- Methodology :

- Retrosynthesis Tools : AI-driven platforms (e.g., PISTACHIO, Reaxys) propose feasible routes by analyzing reaction databases. For example, retrosynthesis of ethyl 2-amino-thiazole-4-carboxylate identified ethyl 2-bromoacetate and thiourea as optimal precursors .

- DFT Calculations : Predict electrophilic aromatic substitution sites on the thiophene ring. Studies show the 2-position of thiophene is more reactive due to lower electron density (HOMO-LUMO gap ~5.2 eV) .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodology :

- Assay Standardization : Compare IC values under consistent conditions (e.g., MTT assays at 48 hrs, 10% FBS). For instance, antibacterial activity of thiazole derivatives varied by ±20% depending on bacterial strain and incubation time .

- Structural Confirmation : Validate purity via HPLC (e.g., >95% purity for reliable IC measurements). Contradictions in anticancer activity (e.g., 10–50 µM range) may arise from impurities or polymorphic forms .

Q. What are the challenges in X-ray crystallography analysis for this compound?

- Methodology :

- Crystal Growth : Slow evaporation from ethanol/acetone mixtures yields suitable crystals. Poor diffraction (e.g., <1.0 Å resolution) may require heavy-atom derivatization (e.g., PtCl) .

- Disorder Handling : Thiophene ring disorder is common; SHELXL’s PART instruction partitions disordered atoms. For example, thermal ellipsoid refinement reduced R-factor from 0.12 to 0.08 in analogous structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.